Benzoic acid, 4-(4-aminobutyl)-, methyl ester Benzoic acid, 4-(4-aminobutyl)-, methyl ester
Brand Name: Vulcanchem
CAS No.: 141019-02-5
VCID: VC18222854
InChI: InChI=1S/C12H17NO2/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8H,2-4,9,13H2,1H3
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

Benzoic acid, 4-(4-aminobutyl)-, methyl ester

CAS No.: 141019-02-5

Cat. No.: VC18222854

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-(4-aminobutyl)-, methyl ester - 141019-02-5

Specification

CAS No. 141019-02-5
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name methyl 4-(4-aminobutyl)benzoate
Standard InChI InChI=1S/C12H17NO2/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8H,2-4,9,13H2,1H3
Standard InChI Key USTMGHLYMCBVIS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)CCCCN

Introduction

Structural and Nomenclature Considerations

The IUPAC name "benzoic acid, 4-(4-aminobutyl)-, methyl ester" implies a benzene ring with two substituents:

  • A methyl ester (-COOCH₃) at the carboxylic acid position.

  • A 4-aminobutyl group (-CH₂-CH₂-CH₂-CH₂-NH₂) at the para position relative to the ester.

This configuration differs from the well-characterized derivative 4-(butylamino)benzoic acid methyl ester (CAS 71839-12-8), where the butyl group is directly attached to the nitrogen atom of the amino group, forming a -NH-C₄H₉ substituent . The distinction lies in the placement of the amino group:

  • In the target compound, the amino group terminates a four-carbon alkyl chain.

  • In CAS 71839-12-8, the amino group is bonded directly to the aromatic ring, with a butyl group extending from it .

Physicochemical Properties of Analogous Compounds

4-(Butylamino)benzoic Acid Methyl Ester (CAS 71839-12-8)

Key properties from experimental data :

PropertyValue
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
Melting Point104°C
Boiling Point323.3±25.0 °C (Predicted)
Density1.055 g/cm³
SolubilityChloroform (Slight), Methanol (Slight)
pKa2.61±0.32 (Predicted)
Storage Temperature-20°C (Freezer)

This compound exhibits limited solubility in polar solvents, likely due to its hydrophobic butyl chain. The low pKa suggests weak acidity, consistent with esterified benzoic acid derivatives .

Methyl 4-Aminobenzoate (CAS 619-45-4)

A simpler analog without the butyl chain :

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Melting Point111–114°C (Lit.)
Boiling Point290°C (Decomposes)
SolubilityEthanol (High), Water (Low)

The amino group at the para position enhances polarity compared to the butylamino derivative, improving solubility in ethanol .

Synthetic Pathways and Optimization

Synthesis of 4-(Butylamino)benzoic Acid Methyl Ester

The preparation of CAS 71839-12-8 involves a nucleophilic substitution reaction between butylamine and methyl 4-aminobenzoate under controlled conditions :

  • Methyl 4-aminobenzoate is treated with butylamine in a polar aprotic solvent (e.g., DMF).

  • The reaction proceeds via displacement of the amino group’s hydrogen by the butyl chain, forming the secondary amine.

  • Purification via recrystallization yields a pale yellow solid .

Key Challenges:

  • Competing side reactions (e.g., over-alkylation).

  • Sensitivity to oxygen and moisture, necessitating inert atmospheres.

Hypothetical Synthesis of 4-(4-Aminobutyl)benzoic Acid Methyl Ester

For the target compound, a plausible route could involve:

  • Friedel-Crafts Alkylation: Introducing a 4-chlorobutyl chain to methyl 4-aminobenzoate.

  • Ammonolysis: Replacing the terminal chloride with an amine group using aqueous ammonia.

  • Protection/Deprotection: Shielding the amino group during synthesis to prevent undesired side reactions.

This approach mirrors methods described in patents for related compounds, such as the synthesis of methyl 4-(aminomethyl)benzoate via esterification and pH-controlled amination .

Hazard StatementPrecautionary Measure
H315 (Skin Irritant)Wear protective gloves/clothing.
H319 (Eye Irritant)Use eye/face protection.

Storage: -20°C in airtight containers to prevent degradation.

Regulatory Status

  • FDA UNII: X9B9Y98RNJ .

  • HS Code: 2922493800 (Amino-acid derivatives) .

ManufacturerProduct CodePackagingPrice
Sigma-AldrichPHR2261100 mg$553
Sigma-Aldrich165002825 mg$1,450
TRCM275160500 mg$285

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